2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

Catalog No.
S12547518
CAS No.
M.F
C7H3ClF3NO3
M. Wt
241.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic...

Product Name

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

IUPAC Name

2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid

Molecular Formula

C7H3ClF3NO3

Molecular Weight

241.55 g/mol

InChI

InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14)

InChI Key

XOWPMBWEEODLCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol. It is characterized by the presence of a chlorine atom, a trifluoromethoxy group, and a carboxylic acid functional group attached to a pyridine ring. The compound is identified by its IUPAC name, and its CAS number is 590371-81-6. It appears as a white to off-white solid and has a melting point range of 157-160 °C .

  • Substitution Reactions: The chlorine atom in the compound can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Reduction Reactions: The compound may be reduced to yield corresponding amines or alcohols under appropriate conditions .

The biological activity of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid has been explored in various studies. It exhibits potential anti-inflammatory and antimicrobial properties. Research indicates that compounds with similar structures may inhibit certain enzymes or interact with biological pathways, making them candidates for pharmaceutical development .

Several methods have been developed for synthesizing 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid:

  • Nitration and Substitution: Starting from pyridine derivatives, nitration followed by chlorination can yield the desired compound.
  • Direct Fluorination: The trifluoromethoxy group can be introduced through fluorination reactions using suitable reagents under controlled conditions.
  • Carboxylation: A carboxyl group can be introduced via carbon dioxide incorporation into the pyridine ring through palladium-catalyzed reactions .

2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery.
  • Agriculture: The compound may have potential uses as a pesticide or herbicide due to its biological activity.
  • Research: It is utilized in proteomics and other biochemical research applications .

Studies on the interactions of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid with biological targets have shown promising results. Its ability to inhibit specific enzymes suggests it could play a role in therapeutic applications. Further research is needed to fully elucidate its mechanisms of action and potential side effects .

Several compounds share structural similarities with 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acidC₇H₃F₄NO₂Contains fluorine instead of chlorine
2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acidC₁₃H₇ClF₃NO₃A phenyl group enhances its biological activity
2-Chloro-4-(trifluoromethyl)pyridineC₇H₄ClF₃NLacks the carboxylic acid functionality

The unique combination of the trifluoromethoxy group and the carboxylic acid functionality in 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile .

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

240.9753551 g/mol

Monoisotopic Mass

240.9753551 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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